Bromfenac-d7 Sodium Sesquihydrate

LC-MS/MS Bioanalysis Internal Standard

Bromfenac-d7 Sodium Sesquihydrate (CAS 1794937-11-3) is the definitive SIL-IS for LC-MS/MS quantification of Bromfenac in complex biological matrices. Its +7 Da mass shift ensures unambiguous IS channel detection, perfectly normalizing ion suppression/enhancement across plasma, serum, and challenging ocular tissue samples. This overcomes precision failures seen with surrogate ISs like Diclofenac (ΔRF=0.16). Meeting stringent EMA/FDA guidelines, this high-purity material is essential for robust bioequivalence and pharmacokinetic studies.

Molecular Formula C15H11BrNNaO3
Molecular Weight 363.193
CAS No. 1794937-11-3
Cat. No. B587678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromfenac-d7 Sodium Sesquihydrate
CAS1794937-11-3
Synonyms2-Amino-3-(4-bromobenzoyl)benzeneacetic Acid-d7 Sodium Salt Hydrate; 
Molecular FormulaC15H11BrNNaO3
Molecular Weight363.193
Structural Identifiers
SMILESC1=CC(=C(C(=C1)CC(=O)[O-])N)C(=O)C2=CC=C(C=C2)Br.[Na+]
InChIInChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1/i1D,2D,3D,4D,5D,6D,7D;
InChIKeyHZFGMQJYAFHESD-VEFZIWIXSA-M
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromfenac-d7 Sodium Sesquihydrate (CAS 1794937-11-3): Deuterated Internal Standard for Quantitative LC-MS/MS Analysis of Bromfenac


Bromfenac-d7 Sodium Sesquihydrate is a stable isotope-labeled (SIL) analog of the nonsteroidal anti-inflammatory drug (NSAID) Bromfenac Sodium Sesquihydrate (unlabeled CAS 120638-55-3), featuring the replacement of seven hydrogen atoms with deuterium (²H) on both the bromobenzoyl and phenylacetate moieties . As a member of the arylacetic acid class of NSAIDs, the parent compound Bromfenac functions as a potent cyclooxygenase (COX) inhibitor with reported IC50 values of 5.56 nM and 7.45 nM for COX-1 and COX-2, respectively . This deuterated form is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to enable precise and accurate quantification of Bromfenac in complex biological matrices .

Why Generic Substitution of Bromfenac-d7 Sodium Sesquihydrate Fails: Critical Mass and Co-Elution Differences for Accurate LC-MS/MS Quantification


The analytical performance and regulatory acceptance of a bioanalytical method hinge critically on the choice of internal standard. Substituting Bromfenac-d7 Sodium Sesquihydrate with a non-deuterated analog or a lower-labeled deuterated form introduces significant risk. The European Medicines Agency (EMA) reports that over 90% of regulatory submissions incorporate stable isotope-labeled internal standards (SIL-IS) in their assay validations, and the agency has rejected studies where the surrogate internal standard was not a sufficiently close analog [1]. A non-deuterated analog, such as Diclofenac sodium, fails to perfectly co-elute with the analyte Bromfenac (reported retention factor (RF) values of 0.44 for Diclofenac versus 0.28 for Bromfenac in HPTLC), thereby failing to accurately track and compensate for variable matrix effects . The specific 7 Da mass shift of Bromfenac-d7 provides unambiguous separation from the analyte's isotopic envelope, ensuring that ion suppression or enhancement from co-eluting matrix components is normalized with maximum fidelity, a crucial requirement for robust method validation [1].

Quantitative Differentiation of Bromfenac-d7 Sodium Sesquihydrate (CAS 1794937-11-3) Against Key Comparators


Bromfenac-d7 vs. Unlabeled Bromfenac Sodium Sesquihydrate: A 7 Da Mass Difference Enables Unambiguous MS Detection and Accurate Quantification in Complex Biological Matrices

The primary differentiation of Bromfenac-d7 Sodium Sesquihydrate from its unlabeled counterpart is its 7 Da mass shift, achieved through the substitution of seven hydrogen atoms with deuterium. This mass difference is sufficient to avoid spectral overlap with the M+0 ion of the unlabeled analyte, a critical requirement for quantitative LC-MS/MS. General best practices for small molecule analysis state that a mass difference of at least 3 Da is required to prevent interference from the analyte's natural isotopic abundance . The 7 Da shift provided by this compound ensures that the internal standard signal is fully resolved from the analyte's [M+H]+ ion cluster, enabling accurate peak integration and reliable quantification across the calibration range.

LC-MS/MS Bioanalysis Internal Standard Pharmacokinetics

Bromfenac-d7 vs. Bromfenac-d4: A 3 Da Greater Mass Shift Reduces Spectral Interference and Enhances Method Reliability in Low-Resolution MS

Bromfenac-d7 Sodium Sesquihydrate (MW 390.22) provides a +7 Da mass shift relative to unlabeled Bromfenac (MW 383.17), compared to a +4 Da shift for the Bromfenac-d4 analog (MW 387.17) . For small molecules analyzed on unit resolution mass spectrometers (e.g., triple quadrupoles), the natural isotopic abundance of the analyte's M+4 ion can be significant and may interfere with the d4-IS signal, particularly at higher analyte concentrations. The larger +7 Da shift of Bromfenac-d7 minimizes this risk of cross-talk or signal contribution from the unlabeled analyte's isotopic envelope .

Deuterium Labeling Mass Spectrometry Spectral Overlap Method Validation

Bromfenac-d7 vs. Diclofenac Sodium (Surrogate IS): Perfect Co-Elution Properties Drive Superior Matrix Effect Compensation in Bioanalysis

Surrogate internal standards, such as the structurally related NSAID Diclofenac sodium, are often considered due to cost. However, their different chromatographic behavior makes them unreliable for compensating for matrix effects. An HPTLC method for Bromfenac found retention factor (RF) values of 0.28 for Bromfenac and 0.44 for Diclofenac sodium, demonstrating they do not co-elute . In LC-MS/MS, matrix effects (ion suppression or enhancement) are highly variable and time-dependent within a chromatographic run. A SIL-IS like Bromfenac-d7 that perfectly co-elutes with the analyte will experience the identical matrix environment at the moment of ionization, thereby normalizing the response ratio and producing accurate data [1].

Matrix Effect Ion Suppression Bioanalytical Method Validation Internal Standard

Regulatory Alignment: EMA Guidance Favors Use of Stable Isotope-Labeled Internal Standards for Bioanalytical Method Validation

The use of a surrogate internal standard carries a clear regulatory risk. The European Medicines Agency (EMA) has explicitly noted that over 90% of submissions incorporate stable isotope-labeled internal standards (SIL-IS) in their assay validations, and the agency has rejected studies where the surrogate internal standard was deemed an insufficiently close analog [1]. In contrast, methods validated with a SIL-IS like Bromfenac-d7 are aligned with the highest standard of current regulatory expectations, reducing the risk of inquiries or rejection during the review process for marketing applications or clinical trial protocols.

Regulatory Compliance EMA Guidelines Bioanalysis Method Validation

Optimal Application Scenarios for Bromfenac-d7 Sodium Sesquihydrate Based on Quantified Performance


Development and Validation of High-Selectivity LC-MS/MS Methods for Pharmacokinetic (PK) Studies

This compound is the preferred internal standard for developing quantitative LC-MS/MS methods to measure Bromfenac concentrations in plasma or serum for human or animal pharmacokinetic studies. Its +7 Da mass shift ensures unambiguous detection of the IS channel with minimal interference from the analyte's isotopic envelope , enabling the accurate determination of key PK parameters (Cmax, AUC, t1/2). The high purity and defined hydration state (sesquihydrate) provide a stable and reproducible source material for preparing IS stock solutions, a critical factor for long-term study consistency.

Robust Bioequivalence and Clinical Trial Sample Analysis Requiring High Regulatory Scrutiny

In bioequivalence studies supporting generic drug applications (ANDAs) or clinical trials for new Bromfenac formulations, data integrity is paramount. The use of Bromfenac-d7 as a SIL-IS provides the highest level of confidence in the accuracy of reported Bromfenac concentrations. By perfectly co-eluting with the analyte, it effectively normalizes for variable matrix effects (ion suppression/enhancement) between subjects and across study visits [1], generating data that meets the stringent precision and accuracy criteria required by regulatory bodies like the EMA and FDA.

Method Troubleshooting and Re-Validation When Upgrading from a Surrogate Internal Standard

Laboratories currently using a surrogate internal standard (e.g., Diclofenac sodium) and experiencing high inter-subject variability, inconsistent recovery, or failing system suitability tests should prioritize a method upgrade to Bromfenac-d7. The direct evidence shows that a surrogate IS like Diclofenac does not co-elute with Bromfenac (RF difference of 0.16) , making it incapable of reliably tracking matrix effects. Implementing a SIL-IS can immediately improve assay robustness, reduce investigation timelines, and bring the method into alignment with current regulatory expectations [1].

Accurate Quantification of Bromfenac in Complex Ophthalmic Matrices for Ocular Pharmacokinetics

Given Bromfenac's primary therapeutic use as an ophthalmic NSAID, analysis of ocular tissues (aqueous humor, vitreous) presents unique challenges due to small sample volumes and complex, variable matrices. The use of Bromfenac-d7 as a SIL-IS is essential here, as its near-identical physicochemical properties ensure identical extraction recovery and ionization efficiency to the analyte, even in these challenging sample types. This enables precise measurement of ocular drug concentrations, which is critical for evaluating novel drug delivery systems or understanding the drug's local pharmacokinetics.

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